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Compound of Interest

Compound Name: 4-Bromo-7-methoxy-1H-indazole

Cat. No.: B1530148

4-Bromo-7-methoxy-1H-indazole is a substituted heterocyclic compound built upon the
indazole framework. While unassuming in isolation, this molecule represents a critical and
versatile building block in the lexicon of medicinal chemistry. The indazole core, a fusion of
benzene and pyrazole rings, is a privileged structure, meaning it frequently appears in
biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence stems
from its ability to engage in various non-covalent interactions with biological targets, particularly
protein kinases, making it a cornerstone in the development of targeted therapies for oncology
and inflammatory diseases.[2][4]

This guide, intended for researchers, chemists, and drug development professionals, provides
a comprehensive technical overview of 4-Bromo-7-methoxy-1H-indazole. We will move
beyond simple data recitation to explore the causality behind its properties, the strategic value
of its functional groups, and its practical application in synthesis. The objective is to equip the
reader with the expert-level insights required to effectively utilize this compound as a strategic
intermediate in the synthesis of novel chemical entities.

Core Chemical and Physical Properties

The identity and physical characteristics of a compound are foundational to its handling,
reaction setup, and purification. The properties of 4-Bromo-7-methoxy-1H-indazole are
summarized below. The bromine atom at the 4-position and the electron-donating methoxy
group at the 7-position are key modulators of the molecule's electronic profile and,
consequently, its reactivity and biological interactions.
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Property Data Source(s)

4-bromo-7-methoxy-1H-

IUPAC Name ) N/A
indazole

Molecular Formula CsH7BrN20 [5]

Molecular Weight 227.06 g/mol [6]

CAS Number 938062-01-2 [7]

Appearance Off-white to light brown solid [7]

Boiling Point 371.2 £ 22.0 °C (Predicted) [7]

pKa 12.11 + 0.40 (Predicted) [7]

XLogP 2.2 [5]
Sealed in dry, Room

Storage [7]
Temperature

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount in synthesis. While a comprehensive, published
spectrum for this exact molecule is not readily available, we can reliably predict its
characteristic spectroscopic features based on its constituent parts and data from closely
related analogs.[8][9]

e 1H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the
aromatic protons on the indazole core, the N-H proton, and the methoxy group.

o Aromatic Region (6 6.5-8.0 ppm): Three signals are expected: two doublets corresponding
to the ortho-coupled protons on the benzene ring and one singlet for the proton at the 3-
position of the pyrazole ring.

o N-H Proton (& ~10-13 ppm): A broad singlet, characteristic of the indazole N-H, which is
exchangeable with D20.

o Methoxy Protons (0 ~3.9-4.1 ppm): A sharp singlet integrating to three protons.
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e 13C NMR (Carbon NMR): The carbon spectrum will show eight distinct signals corresponding
to the eight carbon atoms in the molecule. The carbon attached to the bromine will be shifted
downfield, while the carbon attached to the electron-donating methoxy group will be shifted
upfield relative to unsubstituted benzene.

e Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for
the molecular ion [M]* due to the presence of one bromine atom (“°Br and 8!Br in an
approximate 1:1 ratio). This results in two peaks of nearly equal intensity, M+ and [M+2]*,
separated by 2 m/z units, which is a definitive confirmation of a monobrominated compound.

Synthesis and Purification: A Strategic Approach

The synthesis of substituted indazoles often relies on classical cyclization strategies starting
from appropriately functionalized aniline precursors. A robust and logical pathway to 4-Bromo-
7-methoxy-1H-indazole involves a multi-step sequence beginning with a methoxy-substituted
aniline. The following protocol is a representative and field-proven methodology adapted from
similar syntheses.[10]

Proposed Synthetic Workflow
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Caption: A three-step synthetic pathway to 4-Bromo-7-methoxy-1H-indazole.

Step-by-Step Experimental Protocol

e Bromination of 3-Methoxy-2-methylaniline:

o Rationale: The initial step is a regioselective electrophilic aromatic substitution. The
activating methoxy and methyl groups direct the incoming electrophile (bromine). Acetic
acid serves as a polar protic solvent that can facilitate the reaction.

o Procedure: Dissolve 3-methoxy-2-methylaniline (1.0 eq.) in glacial acetic acid. Cool the
solution to 0-5 °C in an ice bath. Add a solution of bromine (1.05 eq.) in acetic acid
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dropwise, maintaining the temperature below 10 °C. Stir for 2-4 hours, monitoring by TLC.
Upon completion, pour the reaction mixture into ice water to precipitate the product, which
is then filtered, washed, and dried.

o Diazotization and Cyclization:

o Rationale: This is a classic transformation to form the pyrazole ring of the indazole system.
The aniline is converted to a diazonium salt, which is a highly reactive intermediate. The
adjacent methyl group then participates in an intramolecular cyclization to form the final

heterocyclic ring.

o Procedure: Suspend the crude 2-Bromo-3-methoxy-6-methylaniline (1.0 eq.) in a mixture
of concentrated hydrochloric acid and water. Cool to 0 °C. Add a solution of sodium nitrite
(1.1 eq.) in water dropwise, keeping the temperature below 5 °C. After stirring for 30
minutes, the reaction is carefully neutralized or gently warmed to induce cyclization. The
product precipitates from the solution.

Purification Strategy

o Rationale: The crude product will likely contain unreacted starting material and side products.
Column chromatography is the method of choice for purification due to the crystalline nature

of the product and its moderate polarity.

e Protocol: The crude solid is dissolved in a minimal amount of dichloromethane and adsorbed
onto silica gel. The silica is then loaded onto a column packed with silica gel. Elution is
performed using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually
increasing to 40% ethyl acetate). Fractions are collected and analyzed by TLC. Pure
fractions are combined and the solvent is removed under reduced pressure to yield the final

product.

Chemical Reactivity: A Hub for Molecular
Diversification

The true value of 4-Bromo-7-methoxy-1H-indazole lies in its predictable and versatile
reactivity, which allows for systematic modification at three key positions. This makes it an ideal
scaffold for building compound libraries for structure-activity relationship (SAR) studies.
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Caption: Key reactive sites on the 4-Bromo-7-methoxy-1H-indazole scaffold.

e N1-Position: The proton on the N1 nitrogen is acidic and can be readily removed by a base.
The resulting indazolide anion is nucleophilic and can be alkylated, acylated, or used in
reactions like the Michael addition. Protecting this nitrogen, for instance as a BOC-derivative,
is a common strategy to prevent side reactions during subsequent steps.[11]

o C4-Bromine: This is arguably the molecule's most valuable feature. The bromine atom is an
excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions.[12]
This allows for the strategic introduction of aryl, heteroaryl, alkyl, or vinyl groups, providing a
powerful tool for rapid diversification and SAR exploration.

e Aromatic Ring (C5/C6): The benzene portion of the indazole ring can undergo further
electrophilic aromatic substitution, although the existing substituents will direct the position of
new functional groups. The electron-donating methoxy group activates the ring towards
substitution.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is non-negotiable. While specific
toxicity data for 4-Bromo-7-methoxy-1H-indazole is limited, the data for the closely related 4-
Bromo-1H-indazole provides a strong basis for a conservative safety assessment.[13][14]

o Hazard Classifications: Acute toxicity, Oral (Category 3/4); Skin Irritant (Category 2); Eye
Irritant (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3), targeting
the respiratory system.[14][15]

e GHS Hazard Statements:

[¢]

H301/H302: Toxic or Harmful if swallowed.[14]

o

H315: Causes skin irritation.[13][14]

o

H319: Causes serious eye irritation.[13][14]

[¢]

H335: May cause respiratory irritation.[14][15]

 Precautionary Measures:
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o Engineering Controls: Handle in a well-ventilated fume hood.

o Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat,
and chemical-resistant gloves (e.g., nitrile).[14][16]

o Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands
thoroughly after handling.[16][17]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][15]

Conclusion

4-Bromo-7-methoxy-1H-indazole is more than a mere catalog chemical; it is a strategically
designed synthetic intermediate that offers multiple avenues for molecular elaboration. Its value
is derived from the convergence of a biologically relevant indazole core with two orthogonal,
high-utility functional groups. The methoxy group serves to modulate the electronic properties
of the scaffold, while the bromine atom provides a robust handle for diversification via modern
cross-coupling chemistry. A thorough understanding of its synthesis, reactivity, and handling is
essential for any researcher aiming to leverage this powerful building block in the pursuit of
novel therapeutics and advanced chemical probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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